Lipophilicity Advantage vs. 5-Cyclopropyl Analog
The target compound exhibits a computed XLogP3-AA value of 2.0, representing a 1.2 log-unit increase over the 5-cyclopropyl-4-ethyl-4H-1,2,4-triazole-3-thiol comparator (XLogP3-AA = 0.8) [1][2]. This difference arises from the additional methyl branch and ethylene linker introduced by the 1-cyclopropylethyl substituent at position 5.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.0 |
| Comparator Or Baseline | 5-Cyclopropyl-4-ethyl-4H-1,2,4-triazole-3-thiol (CAS 443918-29-4); XLogP3-AA = 0.8 |
| Quantified Difference | Δ = +1.2 log units (approx. 16-fold increase in partition coefficient) |
| Conditions | PubChem computed property (XLogP3 3.0 algorithm) |
Why This Matters
A 1.2 log-unit increase in lipophilicity can significantly influence membrane permeability and oral absorption, making this compound a more suitable candidate for applications requiring enhanced passive diffusion or blood-brain barrier penetration compared to the 5-cyclopropyl analog.
- [1] PubChem CID 83153761. Computed Properties Table: XLogP3-AA = 2.0. https://pubchem.ncbi.nlm.nih.gov/compound/83153761#section=Computed-Properties (accessed 2026-05-01). View Source
- [2] PubChem CID 3372156. Computed Properties Table: XLogP3-AA = 0.8. https://pubchem.ncbi.nlm.nih.gov/compound/3372156#section=Computed-Properties (accessed 2026-05-01). View Source
